molecular formula C20H20N2O3S B5170852 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5170852
M. Wt: 368.5 g/mol
InChI Key: PPDLZGLVJMEKTP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMTB, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro. In animal studies, 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have neuroprotective effects and to improve cognitive function in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure. Additionally, 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have a relatively low toxicity profile in vitro and in vivo. However, one limitation of using 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to determine the safety and efficacy of 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in human clinical trials.

Synthesis Methods

The synthesis of 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(3,4-dimethylphenoxy)ethanamine with 2-formylbenzoic acid and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to yield 5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-2-amino-5-[[3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-6-7-17(10-14(13)2)25-9-8-24-16-5-3-4-15(11-16)12-18-19(23)22-20(21)26-18/h3-7,10-12H,8-9H2,1-2H3,(H2,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDLZGLVJMEKTP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[2-(3,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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